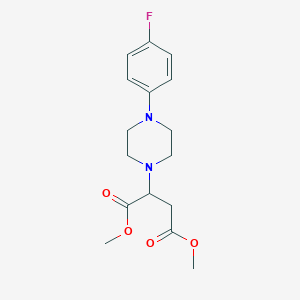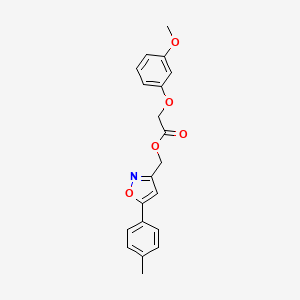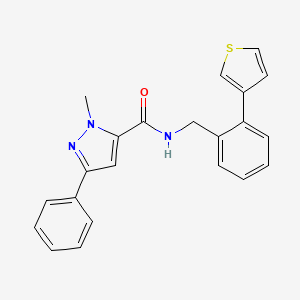
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, also known as DFPPS, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential application in scientific research, particularly in the field of neuroscience. DFPPS is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thereby inhibits the receptor's activity. By blocking the NMDA receptor, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can modulate the excitability of neurons and affect synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to have a variety of biochemical and physiological effects. In animal studies, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to reduce the severity of seizures and to improve cognitive function in models of Alzheimer's disease and traumatic brain injury. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has also been shown to reduce the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in normal and pathological brain function. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is also relatively easy to synthesize, which makes it accessible to researchers. However, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has some limitations as well. It has a relatively short half-life, which means that it may not be suitable for long-term experiments. Additionally, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has some potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. One area of interest is the role of the NMDA receptor in drug addiction. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to reduce the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction. Another area of interest is the potential use of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to improve cognitive function in animal models of these disorders, and further research may reveal its potential as a therapeutic agent. Finally, there is also interest in developing more potent and selective NMDA receptor antagonists, which may have even greater potential for scientific research and therapeutic applications.
Métodos De Síntesis
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with succinic anhydride to form 4-(4-fluorophenyl)succinic acid. The resulting acid is then converted to a dimethyl ester using a mixture of dimethyl sulfate and triethylamine. Finally, the dimethyl ester is reacted with piperazine in the presence of a catalyst to form Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. The NMDA receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in normal and pathological brain function.
Propiedades
IUPAC Name |
dimethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-22-15(20)11-14(16(21)23-2)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDTCDLPTULJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)


![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)

![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)



![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2793720.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![N-(benzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793725.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate](/img/structure/B2793728.png)